molecular formula C20H23N3O B13937820 3-Amino-1,3-dihydro-5-(2-phenylethyl)-1-propyl-2H-1,4-benzodiazepin-2-one CAS No. 478055-41-3

3-Amino-1,3-dihydro-5-(2-phenylethyl)-1-propyl-2H-1,4-benzodiazepin-2-one

Cat. No.: B13937820
CAS No.: 478055-41-3
M. Wt: 321.4 g/mol
InChI Key: PWPONGZFEHLPFX-UHFFFAOYSA-N
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Description

3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylethylamine with a propyl-substituted benzodiazepine precursor can yield the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern on the benzodiazepine ring may result in different binding affinities and effects on GABA receptors.

Properties

CAS No.

478055-41-3

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-amino-5-(2-phenylethyl)-1-propyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H23N3O/c1-2-14-23-18-11-7-6-10-16(18)17(22-19(21)20(23)24)13-12-15-8-4-3-5-9-15/h3-11,19H,2,12-14,21H2,1H3

InChI Key

PWPONGZFEHLPFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=NC(C1=O)N)CCC3=CC=CC=C3

Origin of Product

United States

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